molecular formula C18H20O2 B14252256 2-Methoxy-5-[2-(3,4,5-trimethylphenyl)ethenyl]phenol CAS No. 438534-02-2

2-Methoxy-5-[2-(3,4,5-trimethylphenyl)ethenyl]phenol

Cat. No.: B14252256
CAS No.: 438534-02-2
M. Wt: 268.3 g/mol
InChI Key: RYPSSPOIYQFPDK-UHFFFAOYSA-N
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Description

2-Methoxy-5-[2-(3,4,5-trimethylphenyl)ethenyl]phenol is an organic compound with the molecular formula C18H20O2 and a molecular weight of 268.35 g/mol . This compound is known for its unique structure, which includes a methoxy group and a trimethylphenyl group attached to a phenol ring. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of 2-Methoxy-5-[2-(3,4,5-trimethylphenyl)ethenyl]phenol typically involves the reaction of 2-methoxyphenol with 3,4,5-trimethylbenzaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol . The reaction mixture is heated to reflux for several hours, and the product is then isolated by filtration and purified by recrystallization.

Chemical Reactions Analysis

2-Methoxy-5-[2-(3,4,5-trimethylphenyl)ethenyl]phenol undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Methoxy-5-[2-(3,4,5-trimethylphenyl)ethenyl]phenol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce apoptosis in cancer cells by activating the mitochondrial apoptotic pathway and inhibiting the MDM2 protein . This leads to cell cycle arrest and programmed cell death, making it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

2-Methoxy-5-[2-(3,4,5-trimethylphenyl)ethenyl]phenol can be compared with similar compounds such as:

Properties

CAS No.

438534-02-2

Molecular Formula

C18H20O2

Molecular Weight

268.3 g/mol

IUPAC Name

2-methoxy-5-[2-(3,4,5-trimethylphenyl)ethenyl]phenol

InChI

InChI=1S/C18H20O2/c1-12-9-16(10-13(2)14(12)3)6-5-15-7-8-18(20-4)17(19)11-15/h5-11,19H,1-4H3

InChI Key

RYPSSPOIYQFPDK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C)C)C=CC2=CC(=C(C=C2)OC)O

Origin of Product

United States

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